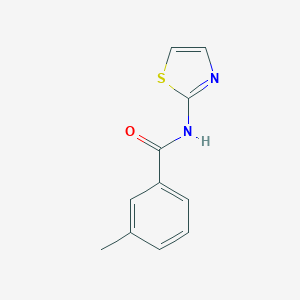

3-Methyl-N-(1,3-thiazol-2-yl)benzamide

Description

Contextualizing Thiazole-Benzamide Scaffolds within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and crucial branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Among these, the thiazole (B1198619) ring—a five-membered aromatic ring containing both a sulfur and a nitrogen atom—is a cornerstone. neliti.comresearchgate.net This scaffold is not just a synthetic curiosity; it is a component of naturally occurring and vital molecules, most notably Vitamin B1 (Thiamine). neliti.comresearchgate.net

The thiazole nucleus is considered a valuable pharmacophore in drug design due to the wide array of pharmacological activities its derivatives possess. researchgate.netnih.gov Thiazole-containing compounds have been developed into FDA-approved drugs for a variety of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antifungal treatments. nih.govnih.gov

When the thiazole ring is chemically linked to a benzamide (B126) group, it forms a thiazole-benzamide scaffold. This combination creates a molecule with a specific three-dimensional shape and distribution of electrons that allows it to interact effectively with biological macromolecules like proteins and enzymes. The benzamide portion can be readily modified, allowing chemists to synthesize a large library of related compounds (analogues) and systematically study how structural changes affect biological activity—a process central to modern drug discovery. The amide linker provides a rigid and planar unit that can participate in hydrogen bonding, a key type of interaction for drug-target binding.

Rationale for Academic Investigation of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide and its Analogues

The scientific pursuit of this compound and its analogues is not arbitrary but is based on robust preliminary findings that highlight their potential as therapeutic agents. Research has demonstrated that this class of compounds can interact with important biological targets, suggesting their utility in treating various diseases.

A significant area of investigation is their role as antagonists of the Zinc-Activated Channel (ZAC). ZAC is a type of ion channel that is part of the Cys-loop receptor superfamily. nih.gov The discovery of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists for this channel has opened new avenues for research into its physiological functions. nih.gov The table below summarizes the inhibitory activity of several analogues at the ZAC, showcasing how modifications to the thiazole-benzamide scaffold impact potency.

| Compound Analogue | Modification | IC₅₀ (µM) |

|---|---|---|

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Substitutions on both rings | ~3-10 |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Substitutions on both rings | ~1-3 |

Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. nih.gov

Another compelling reason for the academic focus on these compounds is their potential as anticancer agents. Certain thiazole carboxamide derivatives have been designed and evaluated as inhibitors of c-Met kinase, a protein that plays a critical role in the development and spread of cancer. tandfonline.com The inhibition of this kinase is a validated strategy in oncology. Studies have shown that specific structural features on the thiazole-benzamide core are crucial for cytotoxicity against human cancer cell lines. For instance, the placement of halogen atoms like fluorine or chlorine on the benzene (B151609) ring can significantly enhance the compound's antiproliferative effects. tandfonline.com

The table below presents the in vitro antiproliferative activities of selected thiazole carboxamide derivatives against the A549 human lung carcinoma cell line, illustrating the structure-activity relationship.

| Compound Analogue Base Structure | Substituent on Benzene Ring | IC₅₀ (µM) against A549 cells |

|---|---|---|

| Thiazole-2-carboxamide | Fluorine (F) | 0.83 |

| Thiazole-2-carboxamide | Chlorine (Cl) | >1.0 |

| Thiazole-2-carboxamide | Methyl (Me) | >5.0 |

Data derived from research into thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

3-methyl-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

DSEARAKYUSKFIA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 3 Methyl N 1,3 Thiazol 2 Yl Benzamide Derivatives

X-ray Crystallographic Analysis and Molecular Geometry Elucidation

A key feature of the molecular geometry is the twist between the aromatic rings. The dihedral angle, which is the angle between the planes of the benzene (B151609) and thiazole (B1198619) rings, varies significantly depending on the substituents on the benzene ring. This variation highlights the influence of electronic and steric effects on the molecule's preferred conformation.

For the parent compound, N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the two aromatic rings is reported to be 43.6°. nih.govresearchgate.net In contrast, derivatives with different substituents exhibit distinct conformational preferences. For instance, in 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide, the thiazole ring is twisted with respect to the benzene ring at a dihedral angle of 25.87 (7)°. nih.govresearchgate.net In 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, this angle is even larger, at 74.89 (5)°. nih.gov Another important conformational feature is the planarity of the amide group itself and its orientation relative to the rings. In the 2,4-dichloro derivative, the amide group is nearly coplanar with the benzene ring, with a dihedral angle of 8.6 (1)°, but the thiazole ring is significantly twisted out of the amide plane by 68.71 (5)°. nih.gov

| Compound | Dihedral Angle Between Benzene and Thiazole Rings (°) | Dihedral Angle Between Amide and Benzene Rings (°) | Dihedral Angle Between Amide and Thiazole Rings (°) |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)benzamide | 43.6 (1) | - | - |

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide | 25.87 (7) | 14.01 (4) | 11.90 (2) |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 74.89 (5) | 8.6 (1) | 68.71 (5) |

Intermolecular Interactions in the Solid State and Solution

The stability of the crystal structures of these compounds is maintained by a network of non-covalent interactions. These include strong hydrogen bonds as well as weaker interactions like π-stacking.

Hydrogen bonds are the most significant interactions directing the crystal packing. In many N-(1,3-thiazol-2-yl)benzamide derivatives, the amide N-H group acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring acts as an acceptor. This leads to the formation of robust N—H···N hydrogen bonds that link molecules into dimers, creating a characteristic R2²(8) ring motif. nih.govresearchgate.netnih.gov

In the case of 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate, the presence of a water molecule introduces a more complex hydrogen-bonding network. nih.govresearchgate.net The water molecule participates in linking the benzamide (B126) molecules through N—H···O, O—H···N, and O—H···O hydrogen bonds, forming two-dimensional networks in the crystal lattice. researchgate.net Weaker C—H···O interactions are also observed, which further stabilize the crystal structure by connecting molecules into chains. researchgate.netmdpi.com

| Compound | Interaction Type (D—H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| N-(1,3-thiazol-2-yl)benzamide | N—H···N | 0.88 (2) | 2.04 (2) | 2.922 (2) | 173 (2) |

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate | N—H···O | - | - | - | - |

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate | O—H···N | - | - | - | - |

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate | O—H···O | - | - | - | - |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | N—H···N | - | - | - | - |

Computational Chemistry and in Silico Investigations of 3 Methyl N 1,3 Thiazol 2 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to optimize molecular geometries and predict a range of molecular properties, including electronic and spectroscopic characteristics. For N-substituted benzamide (B126) derivatives, DFT calculations, often using methods like B3LYP with a 6-31G(d,p) basis set, are used to determine optimized geometries and electronic structures from which further properties are derived. mdpi.comsci-hub.se

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. sci-hub.seirjweb.com

In studies of related thiazole (B1198619) and benzamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the benzothiazole (B30560) or thiazole moiety, while the LUMO may be projected towards other parts of the structure, like the benzoyl fragment. mdpi.comresearchgate.net The distribution of these orbitals is influenced by substituents on the phenyl rings. researchgate.net For instance, theoretical studies on similar thiazole-containing compounds have reported HOMO-LUMO energy gaps in the range of 4.5 to 5.5 eV, indicating significant stability. sci-hub.seresearchgate.net A study of N-(thiazol-2-yl)benzamide derivatives, which included the 3-methyl variant, highlighted the role of intermolecular interactions like N–H⋯N hydrogen bonds and S⋯O contacts in forming stable supramolecular structures. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzamide (Reference) | -6.724 | -1.071 | 5.65 | sci-hub.se |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 2-(5-phenyl-4H-1,2,4-triazol-3-yl)isoindoline-1,3-dione derivative | Not Specified | Not Specified | ~4.6 | bohrium.com |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net Theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and UV-Vis absorption spectra can be calculated. researchgate.netniscpr.res.in For example, in a study of a complex thiazole derivative, calculated ¹H and ¹³C NMR chemical shifts showed a strong correlation (R² > 0.9) with experimental data. niscpr.res.in

Furthermore, DFT is used to calculate global reactivity descriptors and other molecular properties. irjweb.com Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the charge distribution on the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. niscpr.res.inmdpi.com Other calculated parameters often include electronegativity (χ), chemical hardness (η), and dipole moment, which provide further insights into the molecule's reactivity and polarity. irjweb.comresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Chemical Hardness (η) | 2.2449 eV | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | 4.0531 eV | Describes the power to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | 3.6521 eV | Quantifies the energy lowering of a molecule when it accepts electrons. irjweb.com |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. semanticscholar.orgnih.gov

Docking simulations reveal how a ligand like 3-Methyl-N-(1,3-thiazol-2-yl)benzamide fits into the active site of a protein and which interactions stabilize the complex. These interactions typically include:

Hydrogen Bonds: Crucial for specificity and affinity, often involving backbone or side-chain atoms of amino acid residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Aromatic rings of the ligand interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Studies on similar thiazole-benzamide structures have identified key binding modes with various enzymes. For instance, docking of thiazole derivatives against α-amylase and α-glucosidase revealed critical hydrogen bonds and hydrophobic interactions within the enzymes' active sites. researchgate.net Similarly, N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamides were docked against E. coli dihydroorotase, with the lead compound forming specific interactions with the protein's amino acid residues. semanticscholar.orgresearchgate.net

A primary output of molecular docking is the binding affinity or docking score, typically expressed in kcal/mol. This value estimates the free energy of binding, with more negative scores indicating a stronger and more stable ligand-protein interaction. nih.gov These scores are used to rank different compounds and predict their potential as inhibitors.

For example, docking studies of related compounds have yielded a range of binding affinities depending on the target. A quinoline-based thiazole derivative showed a docking score of -7.4 kcal/mol against the elastase enzyme, suggesting strong inhibitory potential. nih.gov In another study, a series of benzimidazole-thiazole hybrids exhibited binding free energies as low as -12.13 kcal/mol with α-amylase and -11.48 kcal/mol with α-glucosidase. researchgate.net

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | nih.gov |

| Benzimidazole-based Thiazole Derivative | α-Amylase | -12.13 | researchgate.net |

| Benzimidazole-based Thiazole Derivative | α-Glucosidase | -11.48 | researchgate.net |

| N-(thiazol-2-yl)-benzamide analog (TC) | Zinc-Activated Channel (ZAC) | IC₅₀ = 3.4 µM | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models allow for the prediction of the activity or properties of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure. A statistical model is then developed to correlate these descriptors with the observed activity. A QSAR study on bis-benzothiazolyl thiazolidinones, for example, used electronic and steric descriptors to determine the effect of structure on antioxidant and enzyme inhibition activities. nih.gov Such studies provide valuable insights into which structural features are most important for a desired biological effect, guiding the design of more potent molecules. nih.gov

| Descriptor Type | Description | Examples |

|---|---|---|

| Electronic | Describe the electronic properties and charge distribution of the molecule. | Dipole moment, HOMO/LUMO energies, atomic charges. nih.gov |

| Steric | Relate to the three-dimensional size and shape of the molecule. | Molecular weight, van der Waals volume, surface area. nih.gov |

| Topological | Describe the atomic connectivity and branching of the molecular graph. | Wiener index, Kier & Hall connectivity indices. |

| Hydrophobic | Quantify the molecule's hydrophobicity. | LogP (partition coefficient). |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational assessment of novel chemical entities. For derivatives of the N-(1,3-thiazol-2-yl)benzamide scaffold, various QSAR models have been developed to correlate structural features with specific biological activities.

Researchers have successfully employed 2D and 3D-QSAR approaches to build models that can predict the inhibitory activities of related compounds. nih.gov For instance, studies on similar heterocyclic structures have utilized techniques like Genetic Function Approximation with Multiple Linear Regression (GFA-MLR) and Artificial Neural Networks (GFA-ANN). nih.gov These models establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their observed biological effects. nih.gov The statistical robustness of these models is crucial, often validated by high correlation coefficients (R²) for the training set and strong predictive power (Q²) for external test sets. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) have been built by correlating latent components from descriptor sets with the inhibitory activity of compounds through partial least squares (PLS) regression analysis. nih.gov Such models for related thiazole derivatives have demonstrated high predictive accuracy, making them valuable tools for forecasting the biological potential of new analogs, including this compound. nih.govijddd.com

Identification of Key Molecular Descriptors

The development of robust QSAR models is contingent upon the identification of key molecular descriptors that govern the biological activity of the compound series. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties.

For the N-(1,3-thiazol-2-yl)benzamide scaffold and its analogs, studies have identified several critical descriptors. nih.govnih.gov Electronic descriptors, which describe the distribution of charge within the molecule, and steric descriptors, which relate to the molecule's size and shape, are often found to be pivotal. nih.gov In the context of 3D-QSAR studies like CoMFA and CoMSIA, the steric and electrostatic fields around the molecules are mapped to identify regions where modifications would likely enhance or diminish activity. nih.gov Research on related thiazole derivatives has shown that descriptors such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a topological descriptor), and TDB9m (a 3D-MoRSE descriptor) can be critical for predicting inhibitory activities. nih.gov These findings suggest that the specific arrangement of atoms and functional groups in this compound significantly influences its interaction with biological targets.

Table 1: Examples of Molecular Descriptor Classes Used in QSAR Studies

| Descriptor Class | Description | Potential Influence on Activity |

|---|---|---|

| Electronic | Describes the distribution of electrons and charges (e.g., dipole moment). mdpi.com | Governs electrostatic interactions with target binding sites. |

| Steric | Relates to the size, shape, and bulk of the molecule. mdpi.com | Determines the fit of the molecule into a binding pocket. |

| Topological | Quantifies molecular shape, size, and branching. | Influences overall molecular recognition and binding affinity. |

| Hydrophobic | Measures the tendency of the molecule to repel water (e.g., LogP). | Affects membrane permeability and interaction with hydrophobic pockets. |

| Hydrogen Bonding | Counts potential hydrogen bond donors and acceptors. | Crucial for specific, high-affinity interactions with biological targets. |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to discover novel ligands with the potential for similar activity. ajchem-a.com

For the N-(1,3-thiazol-2-yl)benzamide class of compounds, pharmacophore models can be generated based on the structure of known active analogs. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. Virtual screening approaches can be broadly categorized as ligand-based (LBVS) or structure-based (SBVS). nih.gov LBVS relies on the properties of known active compounds, while SBVS utilizes the 3D structure of the biological target. nih.gov

Studies involving the screening of compound libraries have led to the identification of N-(thiazol-2-yl)benzamide analogs as potent antagonists for specific receptors, such as the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov In such research, an initial compound hit is used to explore the structure-activity relationship (SAR) by testing numerous commercially available analogs, effectively a form of targeted screening. semanticscholar.org This process helps to elucidate which structural modifications enhance activity, guiding the design of more potent and selective molecules based on the N-(1,3-thiazol-2-yl)benzamide scaffold. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, the stability of its binding to a target protein, and the nature of the intermolecular interactions that maintain the ligand-protein complex. nih.govresearchgate.net

In a typical MD simulation study, the compound is docked into the binding site of a target protein, and the resulting complex is simulated for a duration often in the nanosecond range (e.g., 100 ns). ajchem-a.complos.org The simulation tracks the trajectory of the complex, allowing for the analysis of key parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD for the protein and the bound ligand over the course of the simulation indicates that the complex has reached equilibrium and the binding is stable. researchgate.net RMSF analysis reveals the flexibility of different parts of the protein and the ligand, highlighting which residues are involved in the interaction. researchgate.net Furthermore, MD simulations can quantify the number and stability of hydrogen bonds formed between the ligand and the protein, which are crucial for binding affinity. ajchem-a.comresearchgate.net Such simulations have been effectively used for N-(thiazol-2-yl)benzamide derivatives to understand the stability of the protein-ligand complex. nih.govresearchgate.net

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Significance for Binding Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low and stable RMSD value suggests the binding of the ligand is stable and the complex is not undergoing major conformational changes. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand, and can indicate which parts are directly involved in the binding interaction. researchgate.net |

| Radius of Gyration (RoG) | Indicates the compactness of the protein structure during the simulation. | A stable RoG suggests that the protein's overall folding remains intact upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds indicates a stable and specific interaction, contributing to binding affinity. researchgate.net |

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug candidate will be absorbed, distributed throughout the body, metabolized, and ultimately excreted. This early-stage analysis helps to identify compounds with potentially poor pharmacokinetic profiles, reducing the risk of late-stage failures in drug development. isca.me

For this compound, various ADME parameters can be calculated using established computational tools. isca.memdpi.com These predictions are often based on well-known guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. plos.org Other important predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and human intestinal absorption (HIA). isca.meplos.org In silico studies on similar heterocyclic compounds have demonstrated good correlation with experimental results, indicating that these predictive tools can reliably guide the selection of candidates with favorable drug-like properties. nih.govnih.gov For instance, many thiazole derivatives have been shown to comply with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability and intestinal absorption. nih.gov

Table 3: Common In Silico ADME Predictions

| ADME Property | Description | Importance in Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut into the bloodstream. | High absorption is essential for orally administered drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system (CNS). | Crucial for CNS-targeting drugs, but undesirable for peripherally acting drugs. isca.me |

| CYP450 Inhibition | Predicts if the compound inhibits key cytochrome P450 enzymes. | Inhibition can lead to drug-drug interactions and altered metabolism. isca.me |

| Lipinski's Rule of Five | A set of rules based on molecular properties to evaluate drug-likeness and oral bioavailability. | Compounds that follow the rule are more likely to be successful oral drugs. plos.org |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Adequate solubility is necessary for absorption and formulation. |

| Plasma Protein Binding | Predicts the extent to which a compound will bind to proteins in the blood. | Affects the distribution and availability of the free drug to exert its effect. mdpi.com |

Biological Activity Profiles and Mechanistic Research on 3 Methyl N 1,3 Thiazol 2 Yl Benzamide Analogues

Antimicrobial Activity Studies

Analogues of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide have been investigated for their ability to combat microbial growth, demonstrating efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial potential of N-(thiazol-2-yl)benzamide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed potent activity. nih.govrsc.org In particular, an isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. nih.govrsc.orgul.ie Compounds featuring 4-tert-butyl and 4-isopropyl substitutions also showed attractive antibacterial activity against multiple strains. nih.govrsc.org

In another study, newly synthesized heteroaryl(aryl) thiazole (B1198619) derivatives demonstrated moderate to good antibacterial activity, with MIC values ranging from 0.17 to over 3.75 mg/mL. nih.govnih.gov One of the most active compounds in this series showed higher potential against E. coli than the reference drug ampicillin. nih.govnih.gov Further research into thiazole derivatives revealed that incorporating a heterocyclic system at position-5 of the thiazole ring improved antimicrobial activity, with some compounds showing high reactivity toward Salmonella typhimurium with an MIC of 0.49 μg/mL. mdpi.com

Antifungal Properties

The antifungal properties of this class of compounds are also notable. A study on new heteroaryl(aryl) thiazole derivatives found that their antifungal activity was generally better than their antibacterial effects, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.govnih.gov The most potent compound in one series exhibited an MIC of 0.06–0.23 mg/mL. nih.govnih.gov Docking studies suggested that the mechanism of antifungal action is likely the inhibition of 14α-lanosterol demethylase. nih.govnih.govresearchgate.net Other research has also highlighted that thiazole derivatives can display promising activity against fungi such as Aspergillus niger. mdpi.com

Anticancer Potential in Cellular Models

The N-(1,3-thiazol-2-yl)benzamide scaffold has been a fruitful starting point for the development of potent anticancer agents, with analogues showing significant activity in various cancer cell lines through diverse mechanisms.

Inhibition of Cancer Cell Proliferation in In Vitro Assays

Derivatives based on the thiazole and benzamide (B126) framework have demonstrated considerable in vitro antiproliferative activity against a range of human cancer cell lines. For instance, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showed significant growth inhibition against breast (MCF-7), cervical (HeLa), melanoma (SKMEL-2), and leukemia (HL-60) cancer cell lines. nih.gov Specifically, a derivative containing a furan (B31954) ring (compound 7k) had a GI₅₀ value of 11.7 µM against MCF-7 cells, while a thiophene-containing analogue (compound 7l) showed a GI₅₀ of 19.0 µM against the same cell line. nih.gov

Another study focused on 1,3-thiazole analogues reported a compound (compound 4) with potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 5.73 µM and 12.15 µM, respectively. nih.govnih.govmdpi.com Similarly, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were tested against non-small cell lung cancer (NSCLC) cell lines. nih.gov The most effective compound from this series, 7h, exhibited IC₅₀ values of 18.16 µM against A549 cells, 8.11 µM against PC9 cells, and 3.5 µM against H1975 cells. nih.gov Furthermore, research on N-(5-methyl- ul.ienih.govmdpi.comthiadiazol-2-yl)-propionamide found it inhibited the growth of liver (HepG2), leukemia (HL-60), and breast (MCF-7) tumor cells, with the highest sensitivity observed in HepG2 cells (IC₅₀ of 9.4 μg/mL). dmed.org.ua

Modulation of Cellular Pathways and Molecular Targets in Neoplasia

The anticancer effects of these analogues are often linked to their ability to modulate specific cellular pathways and interact with key molecular targets involved in cancer progression. One notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov A potent 1,3-thiazole analogue (compound 4) was found to have significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.093 µM. nih.govnih.gov Inhibition of VEGFR-2 is known to enhance apoptosis in breast cancer cells. nih.gov This same compound was shown to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 cells and caused cell cycle arrest at the G1 phase. nih.govnih.govmdpi.com

Another critical target identified is the Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in NSCLC. nih.govdntb.gov.ua The derivative 7h from the 3-(2-aminobenzo[d]thiazol-5-yl) benzamide series was identified as a novel ROR1 inhibitor. nih.govdntb.gov.ua This compound was found to suppress the migration and invasion of H1975 lung cancer cells by blocking the Src survival pathway and reactivating the p38 apoptotic pathway, leading to cell cycle arrest in the G1 phase. nih.gov Additionally, other related thiadiazole derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase, potentially through the inhibition of Cyclin-Dependent Kinase 1 (CDK1). nih.govrsc.org

Enzyme Inhibition and Functional Modulation

Analogues of this compound have been identified as potent inhibitors and modulators of various enzymes and ion channels, highlighting their potential as specific pharmacological tools.

A significant finding is the identification of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org A screening study identified several potent ZAC antagonists with IC₅₀ values in the range of 1–3 µM. semanticscholar.org One such analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was shown to be a selective negative allosteric modulator of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

In the realm of enzyme inhibition, various derivatives have shown high specificity. A newly synthesized (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide demonstrated strong potential against elastase with an inhibition value of 1.21 µM. nih.gov Thiazolylhydrazine derivatives have been developed as potent and selective inhibitors of monoamine oxidase A (MAO-A). mdpi.comtandfonline.comresearchgate.net One of the most effective compounds in a series of thiazolylhydrazine-piperazine derivatives displayed an IC₅₀ value of 0.057 µM for MAO-A. mdpi.com Kinetic studies revealed that this inhibition is competitive and reversible. mdpi.com Other related structures, such as benzofuran-thiazolylhydrazone derivatives, also showed strong MAO-A inhibition with IC₅₀ values as low as 0.073 µM. nih.govacs.org Additionally, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1 (15-LOX-1), another target relevant to cancer research. nih.gov

Kinase and Topoisomerase Inhibition

Research into thiazole-containing compounds has identified their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in diseases like cancer.

Novel bis-thiazole derivatives have been designed and synthesized as preferential inhibitors of Pim1 kinase, a protein implicated in various cancers. nih.gov Similarly, a series of benzimidazole-thiadiazole hybrids were developed and investigated as inhibitors of human Casein Kinase-2 (CK2), another key target in cancer therapy. nih.gov Overexpression and hyperactivation of CK2 are linked to numerous cancers, and its downregulation can induce apoptosis in cancer cells. nih.gov

In this context, compounds 4c and 4e from the benzimidazole-1,3,4-thiadiazole series showed significant inhibitory activity against HeLa cells. nih.gov Molecular docking studies indicated that these compounds interact effectively with the CK2 active site. nih.gov Specifically, compound 4c demonstrated the highest cytotoxicity against HeLa cells. nih.gov The design strategy involved incorporating both electron-donating and electron-withdrawing groups onto the scaffold to modulate physicochemical properties and enhance CK2 inhibition. nih.gov

Table 1: Cytotoxicity of Benzimidazole-Thiadiazole Derivatives against HeLa Cells

Inhibition of Glucokinase, Urease, and Other Enzymes

Analogues of N-(1,3-thiazol-2-yl)benzamide have demonstrated significant inhibitory effects on various enzymes, including glucokinase and urease.

Glucokinase Activation: A series of hetero-substituted sulfonamido-benzamide derivatives were synthesized and screened for their ability to activate glucokinase (GK), a key regulator of glucose metabolism. documentsdelivered.com In this study, compounds 12 (N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide) and 15 were identified as the most effective GK activators based on in-vitro assays. documentsdelivered.com

Table 2: In-Vitro Glucokinase Activation Data

Urease Inhibition: Urease is an enzyme that plays a role in pathologies associated with Helicobacter pylori and other bacteria. Several studies have focused on thiazole derivatives as urease inhibitors. A series of N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds were synthesized, with most of the compounds showing good inhibitory potential against urease. nih.govnih.gov Molecular docking studies revealed that compound 7h exhibited a strong binding affinity within the active site of the urease enzyme. nih.govnih.gov

Furthermore, benzofuran-based-thiazolidinone analogues were synthesized and evaluated for urease inhibition, with several compounds showing activity significantly better than the standard drug thiourea (B124793). nih.gov Compounds 1, 3, 5, and 8 were particularly potent. nih.gov The structure-activity relationship indicated that electron-withdrawing groups, such as the 4-chloro substituent in the most potent compound 1, enhanced inhibitory activity. nih.gov Another study on 2-aminothiazole (B372263) sulfonamides identified compounds 36, 22, 34, and 35 as strong inhibitors of both Jack bean and Bacillus Pasteurii urease. nih.gov

Table 3: Urease Inhibitory Activity of Thiazole Analogues

Interaction with Ion Channels and Receptors (e.g., ZAC Antagonism)

N-(thiazol-2-yl)benzamide analogues have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. ku.dkresearchgate.netsemanticscholar.org A library screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (compound 1) as a ZAC antagonist. ku.dkresearchgate.netmdpi.com Subsequent structure-activity relationship (SAR) studies involving 61 analogues identified compounds with even more potent ZAC inhibition, with IC50 values in the range of 1–3 μM. ku.dkmdpi.comnih.gov

One of the most potent analogues, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective, non-competitive antagonist that acts as a negative allosteric modulator of ZAC. ku.dkresearchgate.netsemanticscholar.org TTFB targets the transmembrane and/or intracellular domains of the receptor. ku.dkresearchgate.netmdpi.com It was shown to be an equipotent antagonist of both zinc- and proton-evoked ZAC signaling. ku.dkresearchgate.netmdpi.com Importantly, TTFB displayed high selectivity for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. ku.dkresearchgate.netsemanticscholar.org

Additionally, thiazole-carboxamide derivatives have been investigated for their effects on AMPA receptors. mdpi.com The compounds in the TC series, particularly TC-2, acted as potent negative allosteric modulators (NAMs) of AMPAR-mediated currents, affecting the desensitization and deactivation kinetics of the receptor. mdpi.com

Table 4: ZAC Antagonist Activity of N-(thiazol-2-yl)benzamide Analogues

Antioxidant Activity Research

The thiazole core is a versatile scaffold known to be present in compounds with antioxidant properties. researchgate.net Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, and antioxidants can mitigate this damage. researchgate.net

Studies on new N-methyl substituted thiazole-derived polyphenolic compounds confirmed their promising antioxidant profiles through in-silico calculations and in-vitro evaluations. researchgate.net Another study synthesized novel thiazole and thiazolidinone derivatives incorporating phenolic fragments, which are known for their antioxidant capabilities. nih.gov

Research on 4-thiomethyl-functionalised 1,3-thiazoles demonstrated high antioxidant activity in a DPPH radical scavenging assay, with inhibition levels ranging from 70-98%. nih.gov For the most active derivatives, 7e, 7m, 7p, and 7t, the IC50 values were determined, showing potent radical scavenging capacity. nih.gov

Table 5: Antioxidant Activity (DPPH Scavenging) of 4-Thiomethyl-1,3-thiazole Derivatives

Investigation of Anti-inflammatory Efficacy

The anti-inflammatory potential of thiazole and pyrazole-based carboxamides has been explored in several studies. A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides were synthesized and shown to possess good anti-inflammatory activity in a carrageenin-induced rat paw edema model, with low toxicity. nih.gov

More recently, the 6-nitrobenzo[d]thiazol-2 amine derivative, known as N3, was investigated for its efficacy in a zebrafish epilepsy model, where it demonstrated significant anti-inflammatory and neuroprotective properties. nih.gov N3 showed dose-dependent inhibition of hemolysis, confirming its membrane-stabilizing and anti-inflammatory effects, and also suppressed the expression of pro-inflammatory genes. nih.gov Another compound, NTB451 (4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide), was identified as having significant inhibitory activity on necroptosis induced by inflammatory triggers like tumor necrosis factor-α (TNF-α). mdpi.com

Anti-tubercular Activity

Tuberculosis remains a major global health threat, and the search for new anti-tubercular agents is critical. Thiazole-containing compounds have been investigated for their activity against Mycobacterium tuberculosis.

One study examined 3-substituted benzothiophene-1,1-dioxides, including analogues with thiazole groups, as inhibitors of M. tuberculosis growth. While some compounds in the broader series showed good anti-tubercular activity, the thiazole analogues specifically had little activity and were hindered by significant cytotoxicity.

In contrast, a different study focusing on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides found several derivatives with promising in vitro activity against M. tuberculosis H37Rv. Compound 18 from this series was noted for its ability to inhibit multiple vital mycobacterial enzymes. Additionally, a collection of 1,2,3-triazoles designed as unsaturated fatty acid mimics were tested against M. tuberculosis, with many showing activity at micromolar concentrations. The most potent member of this series featured the triazole moiety at the C-2 position with a carbon chain of eight or ten atoms.

Table 6: Activity of Benzothiophene-1,1-Dioxide Analogues against M. tuberculosis

Structure Activity Relationship Sar and Rational Design Strategies for Optimized Thiazole Benzamide Structures

Correlating Structural Features with Biological Potency

The biological activity of thiazole-benzamide compounds is highly dependent on the nature and position of substituents on both the benzamide (B126) and thiazole (B1198619) rings. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Systematic modifications of the benzamide ring have demonstrated a significant impact on the biological activity of thiazole-benzamide derivatives. The nature and position of substituents can modulate the potency and selectivity of these compounds.

In the context of anticancer activity, the substitution pattern on the benzamide moiety plays a crucial role. For a series of 2-thioacetamide linked benzoxazole-benzamide conjugates, specific substitutions on the benzamide ring led to excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov This indicates that the benzamide portion of the molecule is integral to its interaction with the biological target, which in this case was identified as VEGFR-2. nih.gov

The following table summarizes the impact of various substitutions on the benzamide moiety on the biological activity of thiazole-benzamide derivatives based on reported research findings.

| Substituent | Position | Effect on Biological Activity | Target/Assay | Reference |

| 5-bromo, 2-chloro | Benzamide Ring | Identified as a novel ZAC antagonist | Zinc-Activated Channel (ZAC) | nih.gov |

| 2-F | Benzene (B151609) Ring | Superior inhibitory activity against tested fungi | Sclerotinia sclerotiorum, Botrytis cinereal, Thanatephorus cucumeris | nih.gov |

| Various | Benzamide Ring | Good selectivity and excellent cytotoxic activity | HCT-116 and MCF-7 cancer cell lines | nih.gov |

The thiazole ring serves as a versatile scaffold in medicinal chemistry, and modifications to this ring and its substituents have profound effects on the biological properties of thiazole-benzamide derivatives. nih.govresearchgate.netglobalresearchonline.net

In the development of inhibitors of metastatic cancer cell migration, modifications on the thiazole ring were systematically explored. nih.govacs.org A methyl substitution at the 5-position of the thiazole ring resulted in a near-complete loss of antimigration activity. acs.org Conversely, moving the thiazole phenyl ring to the 5-position created a more linear analog with stronger growth inhibitory and antimigratory effects. nih.govacs.org This highlights the critical role of the substitution pattern on the thiazole ring in defining the molecule's shape and its ability to interact with its target.

Furthermore, N-alkylation of the thiazole nitrogen has been shown to be a key determinant of activity. acs.org Varying the alkyl substitution at the thiazole nitrogen from methyl to ethyl, propyl, allyl, and propynyl (B12738560) maintained significant cytotoxicity. acs.org Interestingly, methylation of the thiazole nitrogen conferred antimigration activity, whereas methylation of the amide nitrogen abolished it. acs.org This differential effect underscores the specific role of the thiazole nitrogen in the molecule's mechanism of action.

In the context of antimicrobial agents, substitutions on the thiazole ring are also crucial. For a series of thiazole derivatives, the presence of a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal and antituberculosis activities. nih.gov In another study, acyl group substitutions at position 5 of the thiazole ring were found to be essential for antibacterial activity. nih.gov

The following table summarizes the effects of various modifications on the thiazole ring and its substituents on the biological activity of thiazole-benzamide derivatives.

| Modification | Position | Effect on Biological Activity | Target/Assay | Reference |

| Methyl substitution | 5-position | Near complete loss of antimigration activity | Cancer cell migration | acs.org |

| Phenyl ring moved | 5-position | Stronger growth inhibitory and antimigratory effects | Cancer cell migration | nih.govacs.org |

| N-alkylation (methyl, ethyl, propyl, allyl, propynyl) | Thiazole nitrogen | Maintained significant cytotoxicity | Cancer cell lines | acs.org |

| N-methylation | Thiazole nitrogen | Conferred antimigration activity | Cancer cell migration | acs.org |

| N-methylation | Amide nitrogen | Deprived antimigration activity | Cancer cell migration | acs.org |

| p-bromophenyl substitution | 4-position | Increased antifungal and antituberculosis activities | Fungi and Mycobacterium tuberculosis | nih.gov |

| Acyl group substitution | 5-position | Resulted in antibacterial activity | Bacteria | nih.gov |

Pharmacophoric Feature Elucidation and Optimization

The systematic SAR studies have allowed for the elucidation of key pharmacophoric features of the thiazole-benzamide scaffold. A pharmacophore model for these compounds generally consists of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and two aromatic regions (the benzamide and thiazole rings). The spatial arrangement and electronic properties of these features are critical for biological activity.

For ZAC antagonists, the N-(thiazol-2-yl)-benzamide core was identified as a key pharmacophore. nih.gov The antagonist activity was found to be dependent on the substituents on both the benzamide and thiazole rings, suggesting that these groups are involved in key interactions with the receptor. nih.gov

In the design of tubulin polymerization inhibitors, a pharmacophore model was proposed where the thiazole-2-acetamide moiety acts as a rigid heterocyclic linker, replacing the cis-alkene linker of combretastatin (B1194345) A-4 (CA-4). frontiersin.org The model includes a trimethoxy phenyl moiety (ring A) and a thiazole or 4-phenyl thiazole moiety (ring B) which are responsible for hydrophobic and hydrophilic interactions within the colchicine (B1669291) binding site of tubulin. frontiersin.org

Rational Design Principles Based on SAR Insights

The insights gained from SAR studies have led to the formulation of rational design principles for the development of optimized thiazole-benzamide derivatives. These principles guide the selection of substituents and structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

A key principle is the strategic use of substitutions to modulate the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing groups on the benzamide ring can enhance activity against certain targets. nih.govresearchgate.net Similarly, the size and lipophilicity of substituents on the thiazole ring can be fine-tuned to optimize interactions with the target protein.

Another important design principle is the concept of bioisosteric replacement. nih.gov This involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving activity or reducing toxicity. For example, replacing a trifluoromethyl group with a pyridine (B92270) ring in a series of benzamides led to compounds with good insecticidal and fungicidal activities. nih.gov

Furthermore, the hybridization of the thiazole-benzamide scaffold with other pharmacologically active moieties has emerged as a successful strategy. researchgate.net This approach aims to create hybrid molecules that can interact with multiple targets or have enhanced affinity for a single target.

Development of Improved Analogues for Specific Biological Targets

The application of SAR and rational design principles has led to the development of improved thiazole-benzamide analogues with enhanced activity against a range of biological targets.

For ZAC, the initial hit was optimized to yield more potent antagonists with IC50 values in the low micromolar range. nih.gov One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and potent antagonist of ZAC signaling. nih.gov

In the field of oncology, rational design has led to the discovery of potent inhibitors of cancer cell migration and proliferation. nih.govnih.govacs.org For instance, modifications to the N-alkyl substitutions on the thiazole-benzamide scaffold resulted in compounds with improved activity and a better toxicity profile. acs.org Similarly, the design of benzoxazole-benzamide conjugates linked by a 2-thioacetamide group yielded potent VEGFR-2 inhibitors with excellent cytotoxic activity against cancer cell lines. nih.gov

Thiazole-benzamide derivatives have also been optimized for antimicrobial activity. nih.govnih.govnanobioletters.com By systematically varying the substituents on the thiazole and benzamide rings, researchers have developed compounds with significant activity against various bacterial and fungal strains. nih.govresearchgate.net For example, chlorine-containing derivatives have shown potent antitumor and antibacterial activities. nih.govresearchgate.net

The following table provides examples of improved analogues and their targeted biological activities.

| Analogue | Biological Target | Key Structural Features | Reference |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | tert-butyl group on thiazole ring, fluorine on benzamide ring | nih.gov |

| N-methylated thiazole-benzamides | Cancer cell migration | Methyl group on thiazole nitrogen | acs.org |

| Benzoxazole-benzamide conjugates | VEGFR-2 | 2-thioacetamide linker | nih.gov |

| Chlorine-containing thiazole derivatives | Cancer and Bacteria | Chlorine substituents | nih.govresearchgate.net |

Advanced Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For a related compound, N-(thiazol-2-yl)benzenesulfonamide, characteristic IR peaks include stretches for sp² C-H bonds (around 3065 cm⁻¹), sp³ C-H bonds (2923 cm⁻¹), aromatic C=C bonds (1620 cm⁻¹), and C-N bonds (1588 cm⁻¹). For 3-Methyl-N-(1,3-thiazol-2-yl)benzamide, one would expect to observe a distinct carbonyl (C=O) stretching vibration from the amide group, typically in the range of 1640-1680 cm⁻¹, and an N-H stretching vibration around 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic protons on the methyl-substituted benzene (B151609) ring and the thiazole (B1198619) ring would appear in the downfield region (typically δ 7-8.5 ppm). A singlet corresponding to the methyl group (Ar-CH₃) would be expected in the upfield region (around δ 2.4-2.6 ppm). The amide proton (N-H) would likely appear as a broad singlet at a variable chemical shift, often further downfield.

¹³C NMR: The ¹³C NMR spectrum would provide a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the amide (δ 165-170 ppm), carbons of the aromatic rings (δ 110-150 ppm), and the methyl carbon (around δ 20-25 ppm). For instance, in a series of N-benzothiazol-2-yl benzamide (B126) derivatives, amide C=O signals were observed around δ 165 ppm.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the molecule would generate a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight. Fragmentation analysis would likely show cleavage at the amide bond, yielding ions corresponding to the 3-methylbenzoyl and the 2-aminothiazole (B372263) moieties.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| IR Spectroscopy | Amide C=O stretch | ~1660 cm⁻¹ |

| Amide N-H stretch | ~3300 cm⁻¹ | |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |

| Methyl C-H stretch | ~2950 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Amide Proton (NH) | δ 9.0-12.0 ppm (variable) | |

| Methyl Protons (CH₃) | δ 2.4-2.6 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-170 ppm |

| Aromatic Carbons | δ 110-150 ppm | |

| Methyl Carbon (CH₃) | δ 20-25 ppm |

| Mass Spectrometry | Molecular Ion Peak | m/z corresponding to C₁₁H₁₀N₂OS |

High-Resolution Mass Spectrometry and Elemental Analysis

To confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS) and elemental analysis are employed. These methods provide a precise and unambiguous determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS): Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact molecular formula. The experimentally determined exact mass would be compared to the theoretical mass calculated for the formula C₁₁H₁₀N₂OS to confirm the compound's identity.

Elemental Analysis: This technique provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the calculated theoretical percentages for the proposed molecular formula C₁₁H₁₀N₂OS. For a series of related benzamide compounds, elemental analysis results were found to be within ±0.4% of the theoretical values, confirming their purity and elemental composition.

In Vitro Assay Development for Biological Activity Assessment

To evaluate the biological effects of this compound, various in vitro assays can be developed. These assays are performed in a controlled laboratory environment, typically using isolated cells, proteins, or enzymes, to determine the compound's specific biological activity.

The development of an in vitro assay generally involves:

Target Identification: Selecting a specific biological target, such as an enzyme or a receptor, that is hypothesized to interact with the compound based on the activity of structurally similar molecules.

Assay Design: Choosing an appropriate assay format (e.g., enzymatic, cell-based, binding) that can measure the interaction between the compound and its target.

Signal Detection: Utilizing a measurable output, such as changes in fluorescence, absorbance, or radioactivity, to quantify the compound's effect.

For example, N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a type of ion channel. An assay to test this compound for similar activity could involve using oocytes or other cells expressing the ZAC protein. The activity would be measured by monitoring changes in the electrical current across the cell membrane in response to zinc application, both in the presence and absence of the test compound. A reduction in the zinc-induced current would indicate antagonistic activity.

Another example involves testing for glucokinase (GK) activation. Assays for GK activators often use a coupled enzymatic reaction where the product of the GK reaction is used by another enzyme (glucose-6-phosphate dehydrogenase) to produce a detectable signal, such as the conversion of NAD⁺ to NADH, which can be measured by spectrometry.

Future Directions and Research Opportunities for 3 Methyl N 1,3 Thiazol 2 Yl Benzamide Derivatives

Exploration as Chemical Biology Probes

The development of derivatives of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide as chemical biology probes presents a promising avenue for target identification and validation. By incorporating reporter tags, such as fluorescent moieties or biotin, into the molecular structure, these compounds can be transformed into powerful tools for visualizing and isolating their biological targets within a cellular context. This approach allows for a deeper understanding of the mechanism of action and can uncover novel therapeutic applications.

A key strategy in the design of such probes involves identifying positions on the scaffold where modifications can be made without significantly impairing the compound's binding affinity for its target. For instance, structure-activity relationship (SAR) studies on related N-(thiazol-2-yl)-benzamide analogs have shown that certain positions on both the thiazole (B1198619) and benzamide (B126) rings can tolerate substitutions. researchgate.net This information is crucial for the rational design of probes where linkers and tags can be attached. The synthesis of fluorescently-tagged or trans-cyclooctene (B1233481) (TCO)-tagged probes, for example, can enable direct visualization of compound binding to its protein target and confirm cellular engagement through click chemistry approaches.

Strategies for Scaffold Modification and Lead Compound Optimization

The optimization of the this compound scaffold is a critical step in the journey from a promising hit to a viable drug candidate. This process involves systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the comprehensive exploration of the SAR. For the N-(thiazol-2-yl)-benzamide scaffold, studies have revealed key structural determinants for biological activity. For example, in the context of Zinc-Activated Channel (ZAC) antagonism, modifications to both the thiazole and phenyl rings have been shown to significantly impact potency. researchgate.netsemanticscholar.org The substitution pattern on the phenyl ring and the nature of substituents on the thiazole ring are crucial for activity. researchgate.netsemanticscholar.org

Table 1: Impact of Substitutions on the N-(thiazol-2-yl)-benzamide Scaffold on ZAC Antagonist Activity

| Modification Site | Substitution | Impact on Activity | Reference |

| Phenyl Ring | 3,5-dichloro | Inactivity | researchgate.net |

| Phenyl Ring | 3-chloro | Inactivity | researchgate.net |

| Phenyl Ring | 2,4,6-trimethyl | Inactivity | researchgate.net |

| Thiazole Ring | 4-ethylacetyl | Potent | researchgate.net |

| Thiazole Ring | 5-ethyl ester, 4-methyl/5-methyl | Weak antagonist activity | researchgate.net |

This table is generated based on findings from SAR studies on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists.

Structure-Based Drug Design: The availability of crystal structures of target proteins in complex with lead compounds can greatly facilitate the optimization process. By visualizing the binding interactions, medicinal chemists can design modifications that enhance affinity and selectivity. For instance, if a crystal structure reveals a nearby hydrophobic pocket, adding a corresponding hydrophobic group to the ligand can improve binding. This approach has been successfully applied in the development of various kinase inhibitors. nih.gov

Improving Drug-like Properties: Beyond potency, lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Modifications can be made to increase solubility, improve metabolic stability, and enhance oral bioavailability. For example, the introduction of polar groups or the use of metabolic blockers can significantly alter the pharmacokinetic profile of a drug candidate.

Integration of Multi-Disciplinary Approaches in Drug Discovery

The development of this compound derivatives into clinical candidates necessitates a collaborative and integrated approach, leveraging expertise from various scientific disciplines.

Computational Chemistry: In silico methods play a pivotal role in modern drug discovery. Molecular docking and molecular dynamics simulations can predict the binding modes of novel derivatives and estimate their binding affinities, helping to prioritize compounds for synthesis. mdpi.comrsc.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, further guiding the design of more potent analogs. Computational tools are also invaluable for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early identification of potential liabilities. rsc.org

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify initial hits. Miniaturized and automated synthesis and screening platforms can accelerate the early stages of drug discovery. nih.gov The hits identified from HTS campaigns provide the starting points for the lead optimization efforts described above.

Structural Biology: X-ray crystallography and cryo-electron microscopy are essential for elucidating the three-dimensional structures of target proteins in complex with inhibitors. This structural information is fundamental for structure-based drug design, enabling the rational design of more potent and selective compounds.

Chemical Synthesis and Biological Evaluation: The iterative cycle of designing, synthesizing, and testing new analogs is at the heart of drug discovery. Efficient synthetic routes are crucial for rapidly generating a diverse range of derivatives for biological evaluation. nih.govnih.gov Robust and relevant biological assays are necessary to accurately assess the potency, selectivity, and mechanism of action of the synthesized compounds. rsc.org

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.